molecular formula C17H17ClN4O2S B12137488 3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12137488
M. Wt: 376.9 g/mol
InChI Key: WGNCJJQZIAZILS-UHFFFAOYSA-N
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Description

3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring substituted with a 2-chlorobenzylsulfanyl group and a 3,4-dimethoxyphenyl group. It has garnered interest in various fields due to its potential biological activities, particularly as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under basic conditions.

    Substitution Reactions: The introduction of the 2-chlorobenzylsulfanyl group is achieved through nucleophilic substitution reactions, where a suitable precursor (e.g., 2-chlorobenzyl chloride) reacts with the triazole intermediate.

    Final Assembly: The 3,4-dimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine has shown potential as an antimicrobial agent. It inhibits the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its antimicrobial properties suggest it could be developed into treatments for bacterial infections. Additionally, its structure allows for modifications that could enhance its pharmacological properties.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with bacterial enzymes and cellular structures. It inhibits key enzymes involved in bacterial metabolism, leading to the disruption of essential cellular processes and ultimately causing bacterial cell death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with protein synthesis and cell wall formation .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
  • 6-[(4-chlorobenzyl)sulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-1,3,5-triazine

Uniqueness

Compared to similar compounds, 3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine stands out due to its dual aromatic substitution, which enhances its biological activity and chemical stability. The presence of both the 2-chlorobenzylsulfanyl and 3,4-dimethoxyphenyl groups provides a unique combination of properties that can be fine-tuned for specific applications .

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17ClN4O2S/c1-23-14-8-7-11(9-15(14)24-2)16-20-21-17(22(16)19)25-10-12-5-3-4-6-13(12)18/h3-9H,10,19H2,1-2H3

InChI Key

WGNCJJQZIAZILS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3Cl)OC

Origin of Product

United States

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